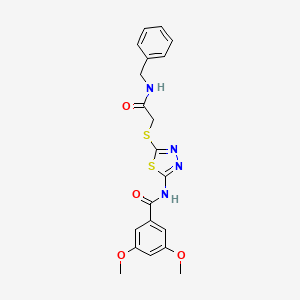
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring substituted with a dimethoxybenzamide moiety. Its molecular formula is C18H22N4O2S, with a molecular weight of approximately 366.46 g/mol . The structural characteristics contribute to its pharmacological properties.
Anticancer Properties
Thiadiazole derivatives, including this compound, have shown promising anticancer activities . Research indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that compounds with the thiadiazole scaffold exhibit potent cytotoxic effects against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines .
Antimicrobial Activity
The compound also displays antimicrobial properties , effective against a range of bacterial strains. The presence of the thiadiazole moiety enhances its ability to penetrate cellular membranes and interact with biological targets . In vitro studies have reported significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
This compound may act as an enzyme inhibitor , modulating various biochemical pathways. Its mechanism involves binding to active sites on enzymes, which prevents substrate binding and catalysis. This action is crucial for its potential therapeutic applications in treating diseases linked to enzyme dysregulation.
The biological activity of this compound is attributed to several mechanisms:
- Molecular Targeting : The compound interacts with specific enzymes and receptors due to its structural features.
- Cell Membrane Penetration : Its mesoionic nature allows it to cross cellular membranes effectively, enhancing bioavailability.
- Multi-pathway Effects : Thiadiazole derivatives are known to impact multiple biochemical pathways, contributing to their broad spectrum of activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple chemical reactions:
- Formation of Thiadiazole Ring : Reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with appropriate acylating agents.
- Thioether Linkage : Introduction of the benzylamino group through thiol chemistry.
- Final Modifications : Substitutions at various positions to enhance biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives:
| Study | Findings |
|---|---|
| PMC7550299 | Thiadiazole derivatives show anticancer and antimicrobial activities across multiple cell lines. |
| MDPI | Examination of structure–activity relationships revealed that specific substitutions enhance potency against DHFR enzyme. |
| Investigated the compound's potential as an enzyme inhibitor or receptor modulator with promising results in preliminary assays. |
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-27-15-8-14(9-16(10-15)28-2)18(26)22-19-23-24-20(30-19)29-12-17(25)21-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGDCKBYYTAEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














